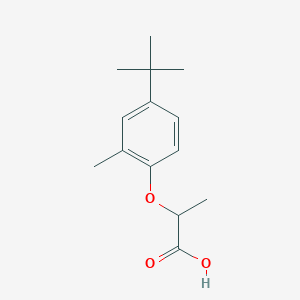
2-(4-Tert-butyl-2-methylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Tert-butyl-2-methylphenoxy)propanoic acid” is an organic compound with the empirical formula C14H20O3 . It is a solid substance and its molecular weight is 236.31 .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butyl-2-methylphenoxy)propanoic acid” can be represented by the SMILES stringCC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1 . This indicates that the molecule consists of a tert-butyl group and a methyl group attached to a benzene ring, which is further connected to a propanoic acid group via an oxygen atom . Physical And Chemical Properties Analysis
“2-(4-Tert-butyl-2-methylphenoxy)propanoic acid” is a solid substance . Its molecular weight is 236.31 . The InChI key for this compound is MINZYOMFMKWNIN-UHFFFAOYSA-N .Scientific Research Applications
Environmental Interaction and Sorption
Research by Werner et al. (2012) delves into the sorption of phenoxy herbicides, including 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid, to soil, organic matter, and minerals. The study highlights how soil parameters like pH, organic carbon content, and iron oxides significantly influence the sorption process, suggesting that understanding these interactions is crucial for assessing environmental risk and designing remediation strategies for contaminated sites (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Environmental Occurrence
Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds structurally related to 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid. The study emphasizes the widespread detection of these compounds in various environmental matrices and their potential health implications due to their antioxidant properties and toxicity concerns (Liu & Mabury, 2020).
Bioactivities and Natural Sources
Zhao et al. (2020) provide a comprehensive review of 2,4-Di-tert-butylphenol and its analogs, focusing on their natural sources and bioactivities. This research sheds light on the toxic secondary metabolites produced by various organisms and their potent toxicity, offering insights into the ecological and biological significance of these compounds, which could inform future studies on 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid and its derivatives (Zhao, Wang, Lucardi, Su, & Li, 2020).
Wastewater Treatment and Pesticide Industry
Goodwin et al. (2018) discuss treatment options for wastewater produced by the pesticide industry, highlighting the challenges in removing toxic pollutants including various phenoxy acids. This study underscores the importance of advanced biological and chemical treatment methods to mitigate environmental pollution and protect water resources (Goodwin, Carra, Campo, & Soares, 2018).
Biotechnological Applications
Gao, Ma, and Xu (2011) explore biotechnological routes based on lactic acid production from biomass, presenting a model for the green chemistry of the future. This review suggests potential pathways for converting lactic acid into valuable chemicals, highlighting the versatility of hydroxycarboxylic acids like 2-(4-Tert-butyl-2-methylphenoxy)propanoic acid in sustainable chemical synthesis (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9-8-11(14(3,4)5)6-7-12(9)17-10(2)13(15)16/h6-8,10H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMADNBWSXWRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butyl-2-methylphenoxy)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

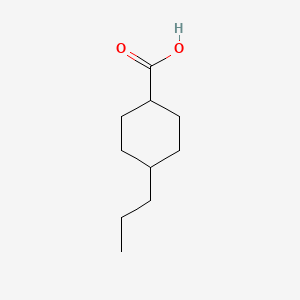
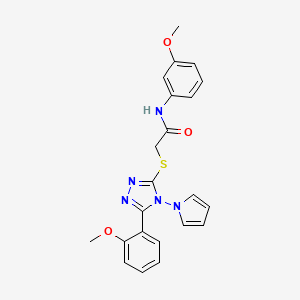
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)
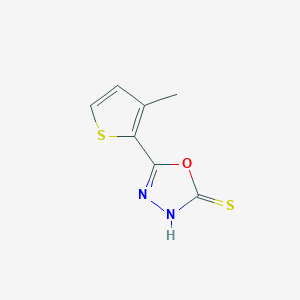

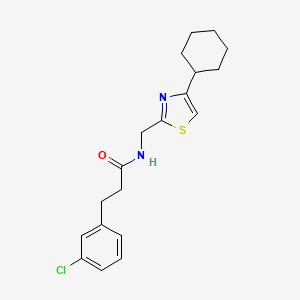
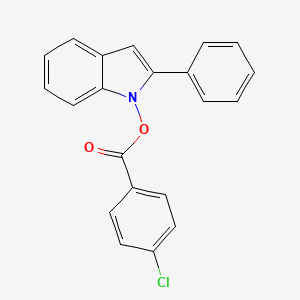
![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)
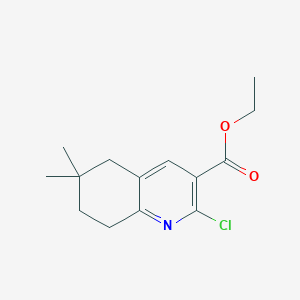
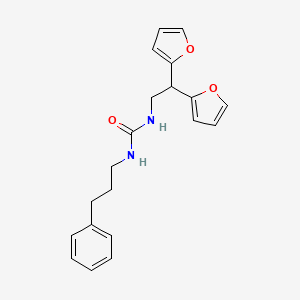
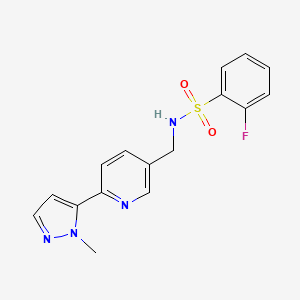
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2998321.png)
![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)